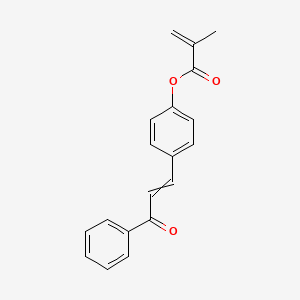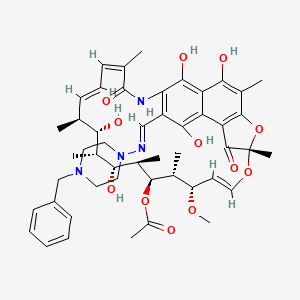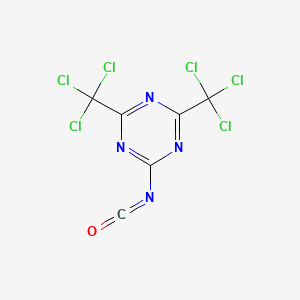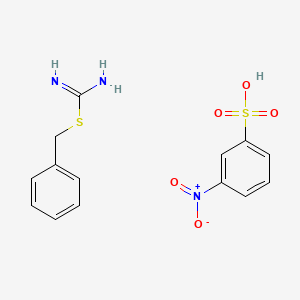
2-Butylphenol;phosphorous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butylphenol: is an organic compound with the molecular formula C10H14O. It is a type of phenol where a butyl group is attached to the second position of the benzene ring. This compound is known for its applications in various chemical processes and industries.
Phosphorous acid: , also known as phosphonic acid, is represented by the chemical formula H3PO3. It is a diprotic acid, meaning it can donate two protons in an acid-base reaction. Phosphorous acid is used as an intermediate in the preparation of other phosphorus compounds and has significant applications in agriculture and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: 2-Butylphenol can be synthesized through the Friedel-Crafts alkylation of phenol with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods:
Alkylation of Phenol: In an industrial setting, 2-Butylphenol is produced by the alkylation of phenol with butylene in the presence of an acid catalyst. This method is preferred due to its efficiency and scalability.
Synthetic Routes and Reaction Conditions:
Hydrolysis of Phosphorus Trichloride: Phosphorous acid is commonly prepared by the hydrolysis of phosphorus trichloride (PCl3) with water or steam. The reaction is as follows: [ \text{PCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3\text{HCl} ]
Industrial Production Methods:
Hydrolysis of Phosphorus Trioxide: Another industrial method involves the hydrolysis of phosphorus trioxide (P4O6) with water to produce phosphorous acid.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Butylphenol can undergo oxidation reactions to form corresponding quinones.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Catalysts: Lewis acids such as aluminum chloride are used in substitution reactions.
Major Products:
Quinones: Oxidation of 2-Butylphenol yields quinones, which are important intermediates in various chemical processes.
Types of Reactions:
Reduction: Phosphorous acid acts as a reducing agent and can reduce metal ions.
Disproportionation: When heated, phosphorous acid disproportionates to form phosphine and phosphoric acid.
Common Reagents and Conditions:
Bases: Reacts with bases like sodium hydroxide to form phosphites.
Heat: Disproportionation occurs upon heating.
Major Products:
Phosphine and Phosphoric Acid: Disproportionation reaction yields phosphine (PH3) and phosphoric acid (H3PO4).
Applications De Recherche Scientifique
2-Butylphenol:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Industry: Employed in the production of resins and plasticizers.
Phosphorous Acid:
Agriculture: Used as a fertilizer and fungicide to protect crops from diseases.
Medicine: Involved in the production of certain pharmaceutical drugs.
Industry: Utilized in the preparation of phosphites and phosphonates, which are important in plastic manufacturing and as flame retardants.
Mécanisme D'action
2-Butylphenol:
Molecular Targets: Interacts with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Pathways Involved: Inhibits the growth of bacteria and fungi by interfering with their cellular processes.
Phosphorous Acid:
Molecular Targets: Acts on metal ions, reducing them to their lower oxidation states.
Pathways Involved: Involves redox reactions where phosphorous acid donates electrons to reduce other compounds.
Comparaison Avec Des Composés Similaires
2-Butylphenol:
Similar Compounds: Phenol, 4-tert-Butylphenol, 2,6-Di-tert-butylphenol.
Uniqueness: The butyl group at the second position provides unique chemical properties and reactivity compared to other phenols.
Phosphorous Acid:
Similar Compounds: Phosphoric acid (H3PO4), Hypophosphorous acid (H3PO2).
Uniqueness: Phosphorous acid is diprotic, whereas phosphoric acid is triprotic and hypophosphorous acid is monoprotic, leading to different chemical behaviors and applications.
Propriétés
Numéro CAS |
27457-23-4 |
|---|---|
Formule moléculaire |
C30H45O6P |
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
2-butylphenol;phosphorous acid |
InChI |
InChI=1S/3C10H14O.H3O3P/c3*1-2-3-6-9-7-4-5-8-10(9)11;1-4(2)3/h3*4-5,7-8,11H,2-3,6H2,1H3;1-3H |
Clé InChI |
LUVCHBRBVQSSGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=CC=C1O.CCCCC1=CC=CC=C1O.CCCCC1=CC=CC=C1O.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dispiro[2.1.2.1]octane](/img/structure/B14686361.png)
![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)
![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)




![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)



![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)
